molecular formula C9H8BrClO2 B8807417 Methyl 2-bromo-5-chloro-4-methylbenzoate

Methyl 2-bromo-5-chloro-4-methylbenzoate

Cat. No. B8807417
M. Wt: 263.51 g/mol
InChI Key: AYHCWHCWQSWWRE-UHFFFAOYSA-N
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Patent
US07838498B2

Procedure details

A mixture of methyl 2-bromo-5-chloro-4-methylbenzoate (39.53 g, 0.15 mol), 18-Crown-6 (3.95 g), tert-butyl alcohol (350 mL), and water (750 mL) was combined together with mechanical stirring. The reaction mixture was heated to reflux and monitored by TLC. After refluxing overnight, the reaction was cooled to 55° C. and filtered. The filter cake was washed with hot water (2×100 mL, 50° C.). The filtrate was neutralized with 18% hydrochloric acid to pH 1 and stored in a refrigerator (0˜5° C.) for 3 h. It was filtered, and then washed with ice water (2×50 mL) and petroleum ether (2×50 mL). The filter cake was dried under vacuum to give the title compound as a white crystalline solid. Yield: 32.1 g (73%). 1H-NMR (DMSO-d6, 300 MHz): δ 8.10 (s, 1H), 7.89 (s, 1H), 3.86 (s, 3H).
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1OCCOCCOCCOCCOCC[O:16]C1.C(O)(C)(C)C.[OH2:37]>>[Br:1][C:2]1[C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:8][C:9]([Cl:13])=[C:10]([CH:11]=1)[C:12]([OH:16])=[O:37]

Inputs

Step One
Name
Quantity
39.53 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)C)Cl
Name
Quantity
3.95 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
750 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with hot water (2×100 mL, 50° C.)
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with ice water (2×50 mL) and petroleum ether (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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